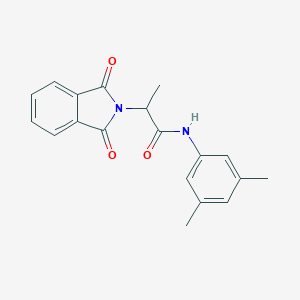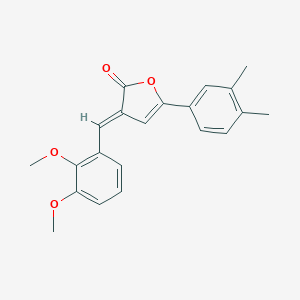
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a selective inhibitor of NADPH oxidase, an enzyme complex that plays a crucial role in the production of reactive oxygen species (ROS) in cells.
Mécanisme D'action
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide works by inhibiting the activity of NADPH oxidase, an enzyme complex that plays a crucial role in the production of ROS in cells. ROS are highly reactive molecules that can cause damage to cells and tissues if produced in excess. By inhibiting the production of ROS, this compound has been shown to have anti-inflammatory, anti-cancer, and cardiovascular protective effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS, inhibit the activity of NADPH oxidase, and decrease the expression of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have cardiovascular protective effects by reducing oxidative stress and inflammation in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide in lab experiments is its high selectivity for NADPH oxidase. This compound has been shown to be a highly specific inhibitor of NADPH oxidase, which makes it an ideal tool for studying the role of this enzyme complex in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some types of cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide. One area of research could be focused on developing new and more potent inhibitors of NADPH oxidase. Another area of research could be focused on studying the role of NADPH oxidase in other physiological processes, such as aging and neurodegenerative diseases. Additionally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide involves the reaction of 3,5-dimethylaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 2-aminobenzophenone in the presence of triethylamine and acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide has been used in a wide range of scientific research studies. It has been shown to be effective in inhibiting the production of ROS in various types of cells, including neutrophils, macrophages, and endothelial cells. This compound has also been used to study the role of NADPH oxidase in various physiological processes, including inflammation, cardiovascular disease, and cancer.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-8-12(2)10-14(9-11)20-17(22)13(3)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-10,13H,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPJXIBBLHQGHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321745 |
Source


|
| Record name | N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642143 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313267-29-7 |
Source


|
| Record name | N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415450.png)
![3-bromo-N'-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B415453.png)

![4-{5-[(2-iodoanilino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B415456.png)
![2-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B415459.png)
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415460.png)
![[3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](piperidino)methanone](/img/structure/B415464.png)
![Ethyl 2-[[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415465.png)
![N-(4-chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415466.png)
![N-(5-chloro-2-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415467.png)
![[(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B415469.png)
![3-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B415471.png)
![3-Allyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415472.png)
